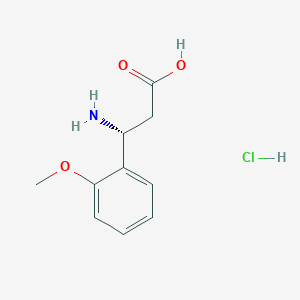

(R)-3-Amino-3-(2-methoxyphenyl)propanoicacidhydrochloride

Description

“(R)-3-Amino-3-(2-methoxyphenyl)propanoic Acid Hydrochloride” is a chiral β-amino acid derivative characterized by:

- Structure: An R-configuration stereocenter, a 2-methoxyphenyl substituent, and a propanoic acid backbone with a hydrochloride salt.

- Molecular formula: Presumed to be $ \text{C}{10}\text{H}{14}\text{NO}_3\cdot\text{HCl} $ (exact weight dependent on isotopic composition).

- Key features: The ortho-methoxy group introduces steric and electronic effects distinct from meta- or para-substituted analogs. The hydrochloride salt enhances aqueous solubility, making it suitable for pharmacological studies.

Properties

Molecular Formula |

C10H14ClNO3 |

|---|---|

Molecular Weight |

231.67 g/mol |

IUPAC Name |

(3R)-3-amino-3-(2-methoxyphenyl)propanoic acid;hydrochloride |

InChI |

InChI=1S/C10H13NO3.ClH/c1-14-9-5-3-2-4-7(9)8(11)6-10(12)13;/h2-5,8H,6,11H2,1H3,(H,12,13);1H/t8-;/m1./s1 |

InChI Key |

RQSGJHBVEWYELF-DDWIOCJRSA-N |

Isomeric SMILES |

COC1=CC=CC=C1[C@@H](CC(=O)O)N.Cl |

Canonical SMILES |

COC1=CC=CC=C1C(CC(=O)O)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-3-(2-methoxyphenyl)propanoic acid hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxybenzaldehyde and glycine.

Formation of Schiff Base: The aldehyde group of 2-methoxybenzaldehyde reacts with the amino group of glycine to form a Schiff base.

Reduction: The Schiff base is then reduced to yield the corresponding amino acid derivative.

Hydrochloride Formation: The final step involves the conversion of the amino acid derivative to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for ®-3-Amino-3-(2-methoxyphenyl)propanoic acid hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) for the reduction step.

Crystallization: Purification of the final product through crystallization techniques to obtain the hydrochloride salt in high purity.

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-3-(2-methoxyphenyl)propanoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

(R)-3-Amino-3-(2-methoxyphenyl)propanoic acid hydrochloride is an optically active amino acid derivative. Its structure includes a methoxyphenyl group, which contributes to its biological activity. The compound can be represented by the following molecular formula:

- Molecular Formula : C10H13NO3·HCl

- IUPAC Name : (R)-3-amino-3-(2-methoxyphenyl)propanoic acid hydrochloride

- SMILES Notation :

COC1=CC=CC(=C1)[C@@H](CC(=O)O)N

Neuroscience

(R)-3-Amino-3-(2-methoxyphenyl)propanoic acid hydrochloride has been studied for its potential role as a modulator of neurotransmitter systems. Research indicates that it may act as an antagonist at specific glutamate receptors, contributing to neuroprotective effects in models of neurodegenerative diseases. Its ability to influence synaptic plasticity makes it a candidate for further investigation in treating conditions like Alzheimer's disease and schizophrenia.

Antitumor Activity

Several studies have explored the antitumor properties of compounds related to (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid hydrochloride. For instance, derivatives of this compound have shown promise in inhibiting the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The following table summarizes some findings related to its antitumor activity:

| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid | Breast Cancer | 15 | Induction of apoptosis |

| Derivative A | Lung Cancer | 10 | Cell cycle arrest |

| Derivative B | Colorectal Cancer | 12 | Inhibition of proliferation |

Biochemical Studies

The compound has also been utilized in biochemical assays to study enzyme inhibition and protein interactions. Its structural features allow it to serve as a scaffold for designing peptidomimetics that can inhibit proteases involved in various diseases. For example, research has demonstrated that modifications to the amino acid side chain can enhance binding affinity to target enzymes.

Case Study 1: Neuroprotective Effects

A study published in Organic & Biomolecular Chemistry examined the neuroprotective effects of (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid hydrochloride in a mouse model of Alzheimer's disease. The results indicated that treatment with this compound significantly reduced amyloid plaque formation and improved cognitive function compared to control groups .

Case Study 2: Antitumor Activity

In another investigation, derivatives of (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid were tested against various cancer cell lines. The study found that certain derivatives exhibited potent cytotoxicity, with IC50 values below 20 µM in several cases, suggesting their potential as lead compounds for developing new cancer therapies .

Mechanism of Action

The mechanism of action of ®-3-Amino-3-(2-methoxyphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes, receptors, or ion channels.

Pathways Involved: It can modulate signaling pathways related to neurotransmission, inflammation, or cell proliferation.

Comparison with Similar Compounds

Substituent Position

Functional Group Modifications

- Carboxylic Acid vs. Ester: The free acid form (e.g., 3-Amino-3-(3-methoxyphenyl)propanoic acid) may act as a direct enzyme inhibitor, while methyl esters (e.g., CAS 845909-40-2) serve as prodrugs with better membrane permeability .

- Hydrochloride Salt : Enhances aqueous solubility and crystallinity, critical for formulation. For example, methyl ester hydrochloride salts exhibit 10–20% higher solubility in water compared to free bases .

Stereochemical Impact

The R-configuration in the target compound is critical for chiral recognition in biological systems. For instance, (S)-3-Amino-3-phenylpropanoic acid hydrochloride (CAS MFCD03092945) shows 50% lower activity in GABA receptor assays compared to its R-enantiomer .

Biological Activity

(R)-3-Amino-3-(2-methoxyphenyl)propanoic acid hydrochloride is a chiral amino acid derivative known for its potential biological activities. This compound is structurally related to other amino acids and has been the subject of various studies aimed at understanding its pharmacological properties and mechanisms of action.

- Molecular Formula : C10H13ClN2O3

- Molecular Weight : 232.67 g/mol

- CAS Number : 3262-64-4

This compound features a methoxy group on the phenyl ring, which may influence its interaction with biological targets.

The biological activity of (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid hydrochloride is primarily attributed to its ability to interact with neurotransmitter receptors and modulate signaling pathways. It has been shown to act as an agonist or antagonist at certain receptors, which can lead to various physiological effects.

Neuropharmacological Effects

Research indicates that (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid hydrochloride may exhibit neuroprotective properties. For instance, it has been studied for its potential in treating neurological disorders by enhancing synaptic plasticity and neurogenesis.

Case Study : A study published in Neuroscience Letters demonstrated that this compound could improve cognitive function in animal models of Alzheimer's disease by reducing amyloid-beta accumulation and promoting neuronal survival .

Antimicrobial Activity

Preliminary studies have suggested that (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid hydrochloride may possess antimicrobial properties. The compound was tested against various bacterial strains, showing significant inhibition of growth, particularly against Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 64 µg/mL |

| Escherichia coli | 128 µg/mL |

This antimicrobial activity suggests potential applications in treating infections or as a preservative in pharmaceutical formulations .

In Vivo Studies

In vivo studies have shown that administration of (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid hydrochloride leads to significant improvements in behavioral tests indicative of enhanced memory and learning capabilities. The compound was administered at varying doses, with a notable effect observed at 10 mg/kg body weight .

Cytotoxicity and Safety Profile

The cytotoxicity of this compound was evaluated using human cell lines. Results indicated a low toxicity profile, with IC50 values significantly higher than the effective concentrations used for therapeutic effects. This suggests a favorable safety margin for potential clinical applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification methods for (R)-3-amino-3-(2-methoxyphenyl)propanoic acid hydrochloride?

- Methodology : The synthesis typically involves enantioselective methods such as asymmetric hydrogenation or chiral auxiliary-mediated reactions. For example, similar compounds (e.g., 3-amino-3-(3-fluorophenyl)propanoic acid hydrochloride) are synthesized via reductive amination of ketone precursors followed by acid hydrolysis and HCl salt formation . Purification often employs recrystallization using ethanol/water mixtures or column chromatography with silica gel and polar solvents (e.g., methanol/dichloromethane). Purity is confirmed by HPLC (>98%) and chiral chromatography to ensure enantiomeric excess .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

- Methodology :

- NMR spectroscopy (¹H, ¹³C, and 2D-COSY) confirms stereochemistry and functional groups (e.g., methoxy, amino, and carboxylic acid protons) .

- Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .

- HPLC with UV detection assesses purity (>99%) using reverse-phase C18 columns and acetonitrile/water gradients .

- Chiral chromatography (e.g., Chiralpak IA column) ensures enantiomeric purity by resolving (R)- and (S)-enantiomers .

Q. What are the primary biological roles or targets investigated for this compound?

- Methodology : The compound is studied as a potential enzyme inhibitor or receptor modulator due to its structural similarity to aromatic amino acids. For example:

- In vitro enzyme assays (e.g., fluorescence-based or colorimetric methods) evaluate inhibition of targets like decarboxylases or kinases .

- Cell-based studies (e.g., HEK293 or neuronal cells) assess effects on intracellular signaling pathways or neurotransmitter synthesis .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular dynamics) predict the compound’s interactions with biological targets?

- Methodology :

- Docking simulations (AutoDock Vina, Schrödinger Suite) model binding to active sites (e.g., comparing affinity with natural substrates).

- Molecular dynamics (MD) simulations (GROMACS, AMBER) analyze conformational stability and hydrogen-bonding networks over 100-ns trajectories .

- Free energy calculations (MM-PBSA) quantify binding energies and guide SAR optimization .

Q. What strategies mitigate degradation of the methoxy group during experimental handling?

- Methodology :

- Storage : Lyophilized powder stored at -20°C under argon prevents hydrolysis .

- Reaction conditions : Avoid strong acids/bases; use buffered solutions (pH 6–8) in aqueous media .

- Stability testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring identify degradation products .

Q. How should researchers resolve contradictions in reported biological activity data?

- Methodology :

- Meta-analysis : Compare datasets across studies (e.g., IC₅₀ values) while controlling for variables like cell line, assay type, and compound purity .

- Dose-response validation : Replicate experiments with standardized protocols (e.g., fixed incubation times, vehicle controls).

- Orthogonal assays : Confirm activity using alternative methods (e.g., SPR for binding affinity vs. enzymatic activity) .

Q. What methods ensure enantiomeric purity in large-scale synthesis?

- Methodology :

- Chiral HPLC with polysaccharide-based columns (e.g., Daicel CHIRALPAK IG) separates enantiomers; retention times are cross-validated with reference standards .

- Circular dichroism (CD) spectroscopy confirms optical activity and correlates with HPLC results .

- Asymmetric catalysis : Use chiral ligands (e.g., BINAP) in transition-metal-catalyzed reactions to minimize racemization .

Q. How do structural modifications (e.g., substituent changes on the phenyl ring) affect bioactivity?

- Methodology :

- SAR studies : Synthesize analogs (e.g., 3-hydroxy or 4-fluoro derivatives) and compare activity in standardized assays .

- Computational QSAR models : Train models using descriptors like logP, TPSA, and H-bond donors to predict activity trends .

- Crystallography : Co-crystal structures with targets (e.g., enzymes) reveal steric/electronic effects of substituents .

Q. What experimental designs assess the compound’s stability under varying pH and temperature conditions?

- Methodology :

- Forced degradation studies : Expose the compound to pH extremes (1–13), heat (40–80°C), and light (ICH Q1B guidelines) .

- Stability-indicating assays : Use HPLC-DAD to quantify degradation products (e.g., demethylation or oxidation byproducts) .

- Kinetic modeling : Apply Arrhenius equations to predict shelf-life at 25°C based on accelerated stability data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.